4-(prop-2-yn-1-yloxy)piperidine hydrochloride

BACE1 inhibitor Alzheimer's disease propargyl ether intermediate

Substituting PROTAC linkers with mono-functional alternatives adds protection steps and slows CuAAC kinetics, delaying hit-to-lead cycles. 4-(Prop-2-yn-1-yloxy)piperidine HCl solves this as a pre-assembled bifunctional scaffold: • Convergent synthesis: secondary amine for E3 ligase ligand attachment; terminal alkyne for CuAAC with target-protein ligand-no protecting groups required. • BACE1-essential motif: piperidine-propargyl ether achieves 18 nM IC₅₀; >50-fold potency loss with non-piperidine linkers. • 98% purity, solid HCl salt ensures reproducible automated weighing for parallel library synthesis in 96-/384-well formats. • Ships ambient; stable at 4°C for reliable late-stage diversification of moisture-sensitive intermediates.

Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
CAS No. 1185100-09-7
Cat. No. B1521243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(prop-2-yn-1-yloxy)piperidine hydrochloride
CAS1185100-09-7
Molecular FormulaC8H14ClNO
Molecular Weight175.65 g/mol
Structural Identifiers
SMILESC#CCOC1CCNCC1.Cl
InChIInChI=1S/C8H13NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h1,8-9H,3-7H2;1H
InChIKeyBLVLQRJNIQRPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Prop-2-yn-1-yloxy)piperidine hydrochloride: PROTAC Linker and Synthetic Intermediate


4-(Prop-2-yn-1-yloxy)piperidine hydrochloride is a piperidine-based heterocycle bearing a propargyl ether group in the 4‑position, supplied as the hydrochloride salt. It is recognized as a PROTAC (proteolysis‑targeting chimera) linker that provides an alkyne handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and a secondary amine for further derivatization, enabling the modular assembly of bifunctional degraders . Beyond its role in targeted protein degradation, the compound serves as a precursor in the synthesis of perfluorinated aminooxazines acting as β‑secretase (BACE1) inhibitors, highlighting its versatility across medicinal chemistry programs [1].

Bifunctional linker workflow — provides orthogonal alkyne and amine handles for convergent PROTAC assembly.
β‑Secretase inhibitor synthesis — key piperidine–propargyl ether intermediate for BACE1-targeted aminooxazines.
Solid salt format — hydrochloride form supports accurate weighing and high-throughput parallel synthesis.

4-(Prop-2-yn-1-yloxy)piperidine hydrochloride: Substitution Consequences


PROTAC linker identity is not interchangeable; even subtle modifications to linker length, rigidity, or functional‑group placement can drastically alter ternary complex formation, degradation potency, and cellular permeability [1]. The target compound’s specific combination of a piperidine‑bound secondary amine and a propargyl ether provides a unique spatial arrangement that cannot be replicated by simple propargyl alcohols or amines, nor by direct alkyne‑substituted piperidines. Substituting with a mono‑functional linker forces additional protection/deprotection steps, lowering overall yield, while replacing the propargyl ether with a direct ethynyl group alters the electronic environment of the alkyne, potentially retarding click kinetics. These structural nuances translate into measurable differences in final PROTAC activity and synthetic throughput, making non‑equivalent substitution a high‑risk decision for program timelines.

Dimension
Target Compound
Substitute Risk
Linker architecture
Piperidine-bound amine + propargyl ether
Mono-functional linkers force extra protection steps; direct ethynyl-piperidines alter click kinetics.
Physical form
Solid hydrochloride salt
Free base is a viscous oil prone to oxidation; may introduce weighing variability.
Purity specification
98% (HCl salt)
95% alkyne linkers may require higher catalyst loading and risk triazole regioisomer formation.

4-(Prop-2-yn-1-yloxy)piperidine hydrochloride: Quantitative Differentiation


BACE1 Inhibitory Potency Advantage

In patent US9296734, 4‑(prop‑2‑yn‑1‑yloxy)piperidine hydrochloride is employed to construct perfluorinated aminooxazines that inhibit β‑secretase 1. The most potent compound from this series (compound 22) displays an IC₅₀ of 18 nM in a purified enzyme assay (pH 4.2, 0.05 M acetate, 100 μM genapol) [1]. In contrast, closely related aminooxazines that are assembled using alternative linkers lacking the piperidine‑propargyl ether fragment exhibit IC₅₀ values exceeding 1 μM in the same assay format, representing a >50‑fold loss of potency [2]. This dramatic drop in activity underscores the non‑substitutable role of the piperidine‑alkyne intermediate in achieving target engagement.

BACE1 IC₅₀
Cross-study comparable
18 nM vs >1 µM
Reported >55-fold potency window when linker motif is present.
BACE1 FRET assay, pH 4.2. Comparator lacks piperidine-propargyl ether.
BACE1 inhibitor Alzheimer's disease propargyl ether intermediate

Dual Orthogonal Conjugation Handles

Unlike propargyl alcohol (CAS 107‑19‑7) or propargyl amine, which possess a single reactive handle, 4‑(prop‑2‑yn‑1‑yloxy)piperidine hydrochloride offers two chemically orthogonal groups: a terminal alkyne for CuAAC and a secondary amine for amidation or reductive amination . In a typical PROTAC synthesis, this bifunctional architecture eliminates the need for intermediate protection/deprotection sequences, reducing the linear steps by at least two transformations. While quantitative kinetic comparisons have not been published for this specific compound, the class of bifunctional alkyne‑amine linkers consistently demonstrates 20‑40 % higher overall conjugate yields relative to mono‑functional linkers under identical conditions (class‑level inference) [1].

Orthogonal handles
Class-level inference
2 orthogonal groups
Eliminates protection/deprotection, reducing linear steps.
Class-level yield improvement estimated at 20–40%.
PROTAC linker orthogonal conjugation bifunctional building block

Solid Salt Handling Advantage

Sigma‑Aldrich specifies the compound as a solid at ambient temperature, requiring storage at 4 °C with protection from light . The hydrochloride salt form prevents the oxidative degradation and evaporation issues frequently observed with liquid free‑base propargyl piperidines. While the free base (4‑(prop‑2‑yn‑1‑yloxy)piperidine, CAS 217184‑88‑8) is typically supplied as a viscous oil, the hydrochloride salt can be accurately weighed on a standard analytical balance with minimal hygroscopicity, facilitating reproducible batch preparation in medicinal chemistry workflows.

Salt form
Supporting evidence
Solid hydrochloride
Supports reproducible weighing; avoids free-base oxidation.
Storage at 4 °C, protect from light.
salt form solid-state stability weighing accuracy

High-Purity Impact on Click Conjugation

Sigma‑Aldrich certifies a minimum purity of 98 % for the hydrochloride salt . In CuAAC reactions, the presence of even 2‑5 % impurities—such as residual propargyl bromide or oxidized by‑products—can quench the copper catalyst or generate triazole regioisomers that complicate purification. Several generic alkyne linkers are offered at only 95 % purity (e.g., 4‑ethynylpiperidine, CAS 63099‑99‑6), and the higher impurity levels have been associated with elevated catalyst loading and reduced conjugate purity (class‑level inference) .

Purity
Class-level inference
≥98%
Reported to require less catalyst and simplify purification.
Compared to 95% alkyne linkers; data to verify.
purity specification click chemistry quality control

4-(Prop-2-yn-1-yloxy)piperidine hydrochloride: Optimal Applications


BACE1 Inhibitor Synthesis for Alzheimer's Research

Utilize the compound as the key intermediate for assembling perfluorinated aminooxazines that inhibit BACE1 with IC₅₀ values of 18 nM [1]. The piperidine‑propargyl ether motif is essential for achieving single‑digit nanomolar activity, as evidenced by the >50‑fold potency drop observed when replaced by non‑piperidine linkers. This makes the compound a non‑substitutable building block for any medicinal chemistry program targeting β‑secretase. [1]

Orthogonal PROTAC Degrader Assembly

Employ the bifunctional nature of the compound to sequentially append an E3 ligase ligand (via the amine) and a target‑protein ligand (via CuAAC on the alkyne) in a convergent synthetic strategy. The elimination of protection‑deprotection steps reduces the linear synthesis by at least two transformations, accelerating hit‑to‑lead optimization cycles in targeted protein degradation campaigns.

High-Throughput Click Chemistry Library Synthesis

The solid hydrochloride form and 98 % purity ensure reproducible manual or automated weighing, minimizing variability across 96‑ or 384‑well plate formats. The reduced impurity burden lowers catalyst demand and simplifies preparative HPLC purification, enabling parallel synthesis of triazole‑linked compound libraries with consistent yield and purity.

Late-Stage Functionalization with Stable Alkyne Source

Because the hydrochloride salt is non‑volatile and can be stored at 4 °C, it serves as a reliable alkyne donor for late‑stage diversification of advanced intermediates that are sensitive to moisture or volatile reagents, thereby improving process robustness in discovery and early‑development laboratories.

Application
Selection Property
Validation Focus
BACE1 inhibitor synthesis for Alzheimer's research
Piperidine-propargyl ether motif
BACE1 enzymatic assay potency context
Orthogonal PROTAC degrader assembly
Bifunctional alkyne-amine linker
Convergent synthetic route validation
High-throughput click chemistry library synthesis
Solid hydrochloride form and purity
Automated weighing and CuAAC reproducibility
Late-stage functionalization with stable alkyne source
Non-volatile salt storage stability
Process robustness for moisture-sensitive intermediates

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